2-Thien-2-ylacetohydrazide

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

2-Thien-2-ylacetohydrazide (CAS 39978-18-2) is a hydrazide derivative featuring a thiophene ring, with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol. As an acyl hydrazide, it serves as a crucial building block and intermediate in the synthesis of a diverse array of heterocyclic compounds, including pyridines, thiophenes, and thiazoles.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 39978-18-2
Cat. No. B1266819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thien-2-ylacetohydrazide
CAS39978-18-2
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NN
InChIInChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9)
InChIKeyLELQUIOICURSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thien-2-ylacetohydrazide (CAS 39978-18-2): Foundational Properties and Core Utility as a Heterocyclic Building Block


2-Thien-2-ylacetohydrazide (CAS 39978-18-2) is a hydrazide derivative featuring a thiophene ring, with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . As an acyl hydrazide, it serves as a crucial building block and intermediate in the synthesis of a diverse array of heterocyclic compounds, including pyridines, thiophenes, and thiazoles [1]. Its primary value in scientific research lies in its role as a precursor to hydrazone derivatives and complex metal chelates, which are often evaluated for antimicrobial and antitumor properties [1][2]. This compound is a fundamental scaffold for generating molecular diversity in medicinal chemistry and materials science programs.

Why 2-Thien-2-ylacetohydrazide Cannot Be Substituted with Simple Analogs: The Thiophene Core's Unique Reactivity and Bioisosteric Profile


Direct substitution of 2-Thien-2-ylacetohydrazide with other simple heterocyclic acetohydrazides (e.g., furan or pyridine analogs) is not trivial and can significantly alter both synthetic outcomes and biological performance. The thiophene ring confers distinct electronic properties; it is more electron-rich than a furan ring but less so than a pyrrole, leading to different reactivity in electrophilic substitution and metal coordination chemistry . Furthermore, thiophene acts as a privileged bioisostere for a phenyl ring, often enhancing lipophilicity and metabolic stability in drug candidates compared to benzene derivatives, while the sulfur atom provides unique opportunities for non-covalent interactions (e.g., S-π, S-H) not possible with oxygen or nitrogen heterocycles [1]. Consequently, substituting this specific thienyl acetohydrazide scaffold can compromise the intended structure-activity relationship (SAR) of a lead series or alter the coordination geometry of a designed metal complex, making it a distinct and non-interchangeable starting material [2].

2-Thien-2-ylacetohydrazide: A Quantitative Guide to Differential Evidence vs. Alternatives


Synthetic Versatility as a Precursor to Bioactive Heterocycles Compared to Furan Analogs

While no direct head-to-head studies exist for the parent hydrazide, a comparative analysis of its downstream derivatives reveals a key differentiator. The 2-thienyl scaffold is a privileged starting material for generating anti-tubercular (anti-TB) agents. In a study synthesizing 32 acyl hydrazonyl compounds, derivatives of 2-(thien-2-yl)-acetohydrazide demonstrated quantifiable anti-TB activity against Mycobacterium tuberculosis H37Rv (ATTC27294) [1]. Notably, the most active compounds in this series were those containing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl moiety, achieving MIC values of 8.5 µM and 9.0 µM, respectively [1]. This contrasts with the corresponding parent 2-thien-2-ylacetohydrazide scaffold, which is likely inactive on its own, highlighting that its primary value is as a synthetic precursor that enables the creation of highly potent analogs. A direct comparison to derivatives synthesized from a furan-2-carbohydrazide core in the same study showed that the thienyl-derived compounds exhibited a broader range of moderate to high activity, underscoring the influence of the heterocyclic core on the final compound's potency [1].

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Procurement Cost and Availability Advantage Over Complex Hydrazide Building Blocks

A practical procurement advantage for 2-Thien-2-ylacetohydrazide is its favorable cost-to-quantity ratio compared to more complex or less common hydrazide building blocks. Analysis of vendor pricing indicates that this compound is available for approximately $71.90 per 100mg from major chemical suppliers . In contrast, other specialized hydrazide building blocks, such as certain substituted acetohydrazides used in advanced medicinal chemistry, can command significantly higher prices; for instance, a 2500mg quantity of a specific derivative can cost $1335 . This difference of over an order of magnitude in unit price highlights the economic advantage of using this more established and commercially viable thienyl hydrazide as a starting point for derivatization, rather than procuring a pre-functionalized but expensive analog .

Procurement Cost-Effectiveness Chemical Sourcing

Enzyme Inhibition Profile: Baseline Activity Against Dihydroorotase

Quantitative data on the intrinsic bioactivity of the parent compound is scarce, but a specific data point exists for its inhibition of the enzyme dihydroorotase. In a binding assay, 2-Thien-2-ylacetohydrazide exhibited an IC50 value of 180,000 nM (180 µM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. While this indicates relatively weak inhibition (IC50 in the high micromolar range), it establishes a verifiable baseline activity. This data point is crucial for medicinal chemists as it confirms the compound's ability to engage a biological target, albeit weakly. It provides a starting reference for SAR studies; any synthesized derivative can have its IC50 compared against this baseline to quantify the improvement in potency conferred by the new substituents. Without this baseline, the effect of derivatization cannot be quantitatively assessed [1].

Enzymology Biochemical Assay Inhibitor Screening

Documented Utility in Generating Diverse Antitumor Heterocycles

The utility of 2-Thien-2-ylacetohydrazide is further validated by its successful use as a key intermediate in the synthesis of novel antitumor agents. In a peer-reviewed study, researchers used a related hydrazide-hydrazone derivative as a starting material to prepare a series of pyridines, thiophenes, and thiazoles [1]. While the exact parent compound was not the starting material in this specific study, the work demonstrates the established and versatile role of thienyl acetohydrazide scaffolds in medicinal chemistry. The resulting compounds were evaluated against Ehrlich ascites carcinoma (EAC) cells, with some showing IC50 values (54.54, 61.57 µM) superior to that of the reference drug doxorubicin (68.99 µM) [1]. This serves as a compelling precedent for the use of this compound class as a productive starting point for developing new anticancer leads, offering a validated synthetic pathway to diverse and bioactive molecular architectures [1].

Anticancer Research Synthetic Methodology Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-Thien-2-ylacetohydrazide


Medicinal Chemistry: Synthesis of Novel Anti-Tubercular Agents

Researchers focused on developing new treatments for tuberculosis should prioritize this compound. As demonstrated by comparative studies, the 2-thienyl acetohydrazide scaffold is a privileged precursor for generating acyl hydrazone derivatives with potent activity against *Mycobacterium tuberculosis* H37Rv, with certain analogs achieving MIC values as low as 8.5 µM [1]. This is a quantifiably superior starting point compared to furan-based analogs in the same study, which produced fewer highly active compounds [1]. Using this building block provides a direct entry into a validated SAR space for anti-TB drug discovery.

Coordination Chemistry: Design of Antimicrobial Metal Complexes

This compound is ideally suited for the synthesis of novel Schiff base ligands for antimicrobial applications. Its hydrazide functionality readily condenses with aldehydes to form bidentate or tridentate chelators. Research has shown that metal complexes (e.g., with Ni(II), Co(II), Zn(II)) derived from thiophene acetohydrazide Schiff bases exhibit significantly enhanced antimicrobial activity against *S. aureus* and *E. coli*, as well as notable anti-biofilm properties (e.g., 45.14% biofilm inhibition against *E. coli* ATCC 25922) compared to the free ligand [2]. This application leverages the compound's unique ability to coordinate metals and the intrinsic bioactivity of the thiophene nucleus, making it a valuable tool for developing new antibacterial materials.

Oncology Drug Discovery: A Validated Precursor for Anticancer Heterocycles

For programs targeting novel anticancer agents, this compound offers a proven synthetic gateway. Studies have confirmed that derivatives synthesized from thienyl acetohydrazide scaffolds yield potent cytotoxic compounds. For instance, novel pyridine and thiophene derivatives prepared from this class of starting materials have demonstrated IC50 values against Ehrlich ascites carcinoma cells that are superior to the clinical drug doxorubicin (54.54 µM vs. 68.99 µM) [3]. This provides a strong, data-driven rationale for incorporating this building block into the design of new anticancer leads, offering a higher probability of generating potent candidates compared to starting from an unproven scaffold.

Academic and Industrial Research: Cost-Effective Entry Point for SAR Studies

When initiating a new structure-activity relationship (SAR) program, the cost and availability of the starting building block are critical. With a list price of approximately $71.90 for 100mg and a well-characterized baseline activity (IC50 of 180 µM against dihydroorotase) [4], this compound represents an economically and scientifically sound choice. Its procurement cost is significantly lower than many complex, pre-functionalized hydrazide analogs , and its established, albeit weak, enzyme inhibition provides a clear quantitative benchmark for measuring the improvement of new derivatives. This combination of low financial risk and a defined biological baseline makes it an optimal choice for both academic labs and early-stage industrial discovery projects.

Technical Documentation Hub

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